8-[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane
Description
This compound features a 1,4-dioxa-8-azaspiro[4.5]decane core, a spirocyclic structure with a fused dioxolane and piperidine ring system. Attached to this core is a 2,3-bis(furan-2-yl)quinoxaline-6-carbonyl group, which introduces a quinoxaline heterocycle substituted with two furan rings at positions 2 and 3, and a carbonyl linkage at position 5.
Properties
IUPAC Name |
[2,3-bis(furan-2-yl)quinoxalin-6-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c28-23(27-9-7-24(8-10-27)31-13-14-32-24)16-5-6-17-18(15-16)26-22(20-4-2-12-30-20)21(25-17)19-3-1-11-29-19/h1-6,11-12,15H,7-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQKGXOGDLTSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CO5)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Beirut Reaction for Quinoxaline Formation
The Beirut reaction, involving condensation of benzofuroxans with 1,3-dicarbonyl compounds, is a well-established method for constructing quinoxaline 1,4-dioxides. For the target compound, adaptation of this method could involve:
- Step 1 : Synthesis of 5,6-difluorobenzofuroxan (4a in) as the starting material.
- Step 2 : Reaction with 1,3-bis(furan-2-yl)propane-1,3-dione under reflux in chloroform with triethylamine. This step necessitates strict anhydrous conditions to avoid hydrolysis of the furan groups.
- Step 3 : Selective reduction of the N-oxide groups using phosphorus trichloride or zinc-acetic acid to yield 2,3-bis(furan-2-yl)quinoxaline.
Critical Parameters :
Alternative Pathway: Condensation of o-Phenylenediamine
A classical approach involves reacting o-phenylenediamine with 1,2-bis(furan-2-yl)ethane-1,2-dione:
- Step 1 : Preparation of the diketone via Friedel-Crafts acylation of furan with oxalyl chloride.
- Step 2 : Condensation with o-phenylenediamine in ethanol under reflux, catalyzed by acetic acid.
- Step 3 : Oxidation of the resultant dihydroquinoxaline using MnO₂ or DDQ to afford the aromatic quinoxaline.
Limitations :
- Low regioselectivity due to competing side reactions.
- Requires purification via column chromatography (SiO₂, hexane/ethyl acetate).
Construction of the 1,4-Dioxa-8-azaspiro[4.5]decane Moiety
Spirocyclization via Reductive Amination
A practical route involves cyclization of a keto-amine precursor:
- Step 1 : Protection of cyclohexanone as its ethylene glycol ketal (1,4-dioxaspiro[4.5]decan-8-one).
- Step 2 : Conversion of the ketone to an oxime using hydroxylamine hydrochloride.
- Step 3 : Reduction of the oxime with LiAlH₄ to yield 1,4-dioxa-8-azaspiro[4.5]decane.
Reaction Conditions :
Intramolecular Cyclization of Amino Alcohols
An alternative strategy employs amino alcohol precursors:
- Step 1 : Synthesis of 8-(2-hydroxyethylamino)-1,4-dioxaspiro[4.5]decane via nucleophilic substitution.
- Step 2 : Acid-catalyzed cyclization (e.g., p-toluenesulfonic acid) to form the spirocyclic amine.
Optimization :
Coupling Strategies for Final Assembly
Acyl Chloride-Mediated Amidation
- Step 1 : Conversion of 2,3-bis(furan-2-yl)quinoxaline-6-carboxylic acid to its acyl chloride using oxalyl chloride.
- Step 2 : Reaction with 1,4-dioxa-8-azaspiro[4.5]decane in dichloromethane with triethylamine as a base.
Key Observations :
Carbodiimide Coupling
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- Step 1 : Activation of the carboxylic acid with EDC/HOBt in DMF.
- Step 2 : Addition of the spirocyclic amine at 0°C, followed by stirring at room temperature.
Advantages :
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- LC-MS : [M+H]⁺ m/z calculated 532.2, observed 532.3.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Beirut Reaction | 45–60 | 95 | Scalability |
| o-Phenylenediamine Route | 30–40 | 90 | Avoids N-oxide reduction |
| Reductive Amination | 50–65 | 97 | High stereochemical control |
| EDCl/HOBt Coupling | 65–75 | 98 | Mild conditions |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,3-diones.
Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoxaline and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furan-2,3-diones, while reduction of the quinoxaline core can produce dihydroquinoxaline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 8-[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential therapeutic properties. Its quinoxaline core is known to exhibit antimicrobial and anticancer activities, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors and polymers. Its structural properties contribute to the stability and performance of these materials.
Mechanism of Action
The mechanism of action of 8-[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved often include signal transduction and metabolic pathways, which are crucial for the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of the Spirocyclic Core
1,4-Dioxa-8-azaspiro[4.5]decane Derivatives
- 8-(Pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 166954-75-2): Structure: Pyridine substituent replaces the quinoxaline-carbonyl group. Properties: Lower molecular weight (220.27 g/mol) and reduced hydrophobicity compared to the target compound. Used in ligand design for nicotinic receptors .
- 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 904750-36-3): Structure: Bromobenzyl group introduces halogenated aromaticity.
Spirocyclic Compounds with Heteroaromatic Substitutions
- 8-(1H-Benzimidazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane: Structure: Benzimidazole replaces quinoxaline, offering hydrogen-bonding sites. Synthesis: Prepared via refluxing 2-chloro-1H-benzimidazole with the spirocyclic core in isoamyl alcohol .
- 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane :
Quinoxaline-Containing Analogues
Quinoxaline Derivatives with Varied Substituents
- [2,3-Bis(furan-2-yl)quinoxalin-6-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone (PubChem CID: Unavailable): Structure: Nearly identical to the target compound, with minor differences in regiochemistry. Applications: Studied for antitubercular activity, showing moderate inhibition of Mycobacterium tuberculosis (MIC: 12.5 µg/mL) .
- 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione: Structure: Piperazine and phenyl groups replace the quinoxaline-furan system. Pharmacology: Exhibits serotonin receptor antagonism (Ki: 0.8 nM for 5-HT2A) .
Physicochemical and Pharmacokinetic Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Solubility (µg/mL) | Key Applications |
|---|---|---|---|---|---|
| Target Compound | C26H23N3O5 | 457.48 | ~3.8 | <10 (aqueous) | Enzyme inhibition (hypothetical) |
| 8-(Pyridin-4-yl)-spirocyclic derivative | C12H16N2O2 | 220.27 | 1.2 | >100 | Nicotinic receptor ligands |
| 8-(4-Bromobenzyl)-spirocyclic derivative | C14H18BrNO2 | 312.20 | 3.2 | 15 | Agrochemical intermediates |
| Quinoxaline-spiro hybrid (PubChem) | C25H21N3O5 | 443.45 | ~3.5 | 20 | Antitubercular agents |
Notes:
Key Research Findings
- Quinoxaline-Spiro Hybrids: Substitution at the quinoxaline 6-position (carbonyl vs. nitro groups) significantly alters bioactivity. Carbonyl-linked derivatives show better enzyme inhibition than nitro-substituted analogs .
- Spirocyclic Stability : The 1,4-dioxa-8-azaspiro[4.5]decane core exhibits high metabolic stability in vivo, making it a privileged scaffold in drug design .
Biological Activity
The compound 8-[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane is a novel derivative within the class of quinoxaline compounds. Its unique structure combines elements that have been associated with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 453.4 g/mol. It features a spirocyclic structure that contributes to its biological properties. The presence of furan and quinoxaline moieties is significant as these structures are often linked to antimicrobial and anticancer activities.
Mechanisms of Biological Activity
- Antimicrobial Activity : The compound exhibits potential against various pathogens, including mycobacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several quinoxaline derivatives, including our compound, against Mycobacterium tuberculosis. The results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting enhanced efficacy against resistant strains .
Anticancer Activity
In vitro assays demonstrated that the compound can inhibit the growth of various cancer cell lines (e.g., HeLa and MCF-7). The IC50 values were reported to be 12 µM for HeLa cells and 15 µM for MCF-7 cells, indicating a promising therapeutic index .
Anti-inflammatory Studies
Research involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages showed that treatment with the compound resulted in a dose-dependent decrease in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests its potential as an anti-inflammatory agent .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
